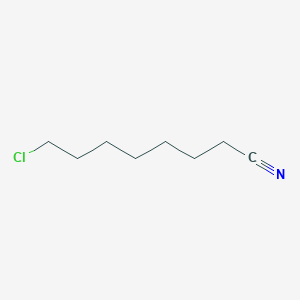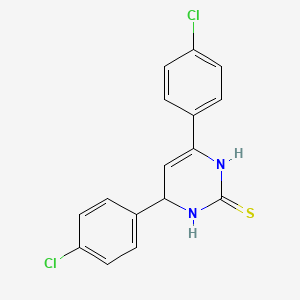
4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dihydropyrimidine-thione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired dihydropyrimidine-thione compound. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
類似化合物との比較
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Shares structural similarities with 4,6-Bis(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione but lacks the dihydropyrimidine-thione core.
Bis(4-chlorophenyl) sulfone: Another related compound with two chlorophenyl groups but different functional groups and reactivity.
Uniqueness
This compound is unique due to its dihydropyrimidine-thione core, which imparts distinct chemical and biological properties
特性
CAS番号 |
71851-30-4 |
|---|---|
分子式 |
C16H12Cl2N2S |
分子量 |
335.2 g/mol |
IUPAC名 |
4,6-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-5-1-10(2-6-12)14-9-15(20-16(21)19-14)11-3-7-13(18)8-4-11/h1-9,14H,(H2,19,20,21) |
InChIキー |
DCAPSROEOUXUID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C=C(NC(=S)N2)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


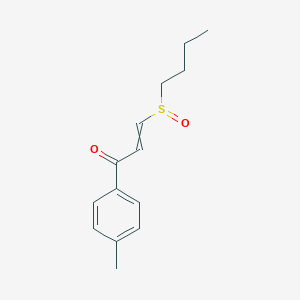
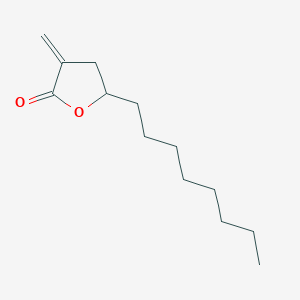
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
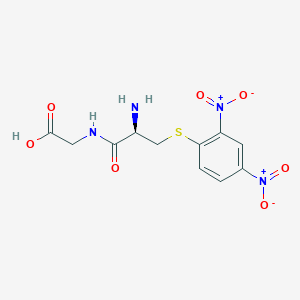

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
